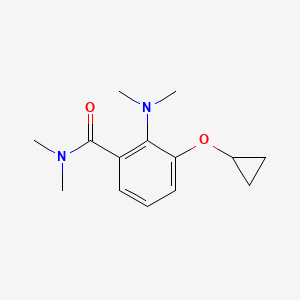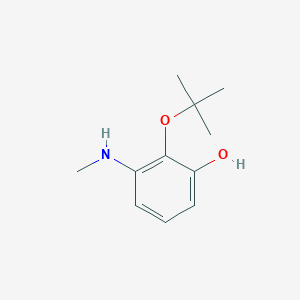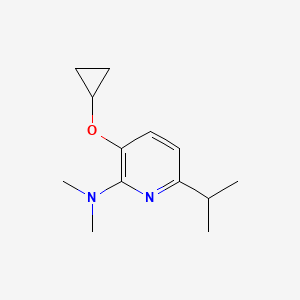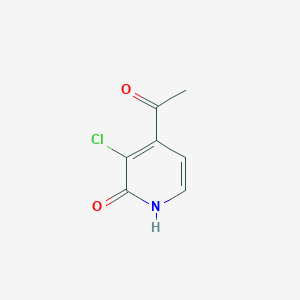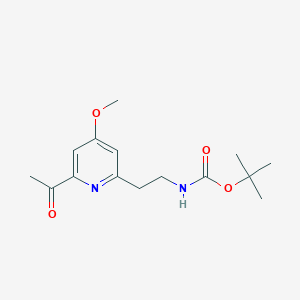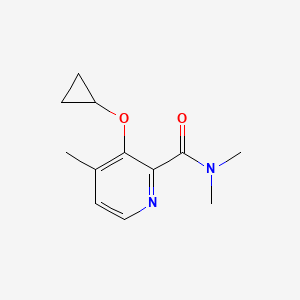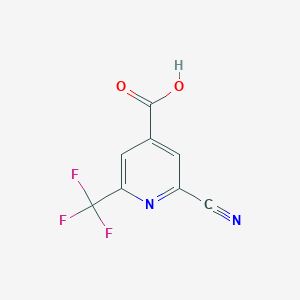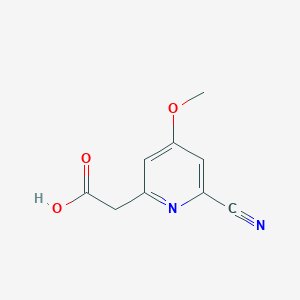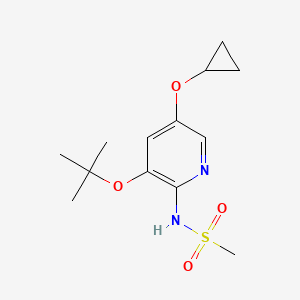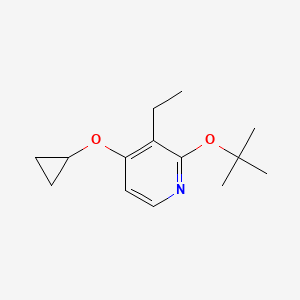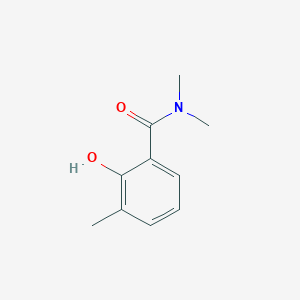
1-Cyclopropoxy-2,3-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropoxy-2,3-dimethylbenzene is an organic compound characterized by a benzene ring substituted with a cyclopropoxy group and two methyl groups at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropoxy-2,3-dimethylbenzene typically involves the introduction of the cyclopropoxy group onto a dimethylbenzene precursor. One common method is the electrophilic aromatic substitution reaction, where a cyclopropyl halide reacts with 2,3-dimethylphenol in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropoxy-2,3-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyclopropoxy group to a cyclopropyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like ferric chloride.
Major Products Formed:
Oxidation: Formation of quinones or hydroxy derivatives.
Reduction: Formation of cyclopropyl-substituted benzene derivatives.
Substitution: Formation of halogenated or alkylated benzene derivatives.
Scientific Research Applications
1-Cyclopropoxy-2,3-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Cyclopropoxy-2,3-dimethylbenzene involves its interaction with molecular targets through its aromatic and ether functionalities. The compound can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the cyclopropoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
1-Methoxy-2,3-dimethylbenzene: Similar structure but with a methoxy group instead of a cyclopropoxy group.
1-Ethoxy-2,3-dimethylbenzene: Contains an ethoxy group, offering different steric and electronic properties.
1-Propoxy-2,3-dimethylbenzene: Features a propoxy group, leading to variations in reactivity and applications.
Uniqueness: 1-Cyclopropoxy-2,3-dimethylbenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic characteristics compared to other alkoxy-substituted benzene derivatives.
Properties
Molecular Formula |
C11H14O |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
1-cyclopropyloxy-2,3-dimethylbenzene |
InChI |
InChI=1S/C11H14O/c1-8-4-3-5-11(9(8)2)12-10-6-7-10/h3-5,10H,6-7H2,1-2H3 |
InChI Key |
PNCYXUXEKCPJBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


